molecular formula C22H18N2O2S B10967194 N-(diphenylmethyl)quinoline-8-sulfonamide

N-(diphenylmethyl)quinoline-8-sulfonamide

Cat. No.: B10967194
M. Wt: 374.5 g/mol
InChI Key: ANDKIECPDBRVNU-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)quinoline-8-sulfonamide: is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a diphenylmethyl group and a sulfonamide moiety at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)quinoline-8-sulfonamide typically involves the following steps:

    Formation of Quinoline-8-sulfonyl Chloride: The starting material, quinoline, is sulfonated to form quinoline-8-sulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

    Nucleophilic Substitution: The quinoline-8-sulfonyl chloride is then reacted with diphenylmethylamine to form this compound. This step involves a nucleophilic substitution reaction where the amine group of diphenylmethylamine attacks the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(diphenylmethyl)quinoline-8-sulfonamide can undergo oxidation reactions, particularly at the quinoline ring system. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced, especially at the sulfonamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the sulfonamide moiety.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the sulfonamide.

Scientific Research Applications

Chemistry: N-(diphenylmethyl)quinoline-8-sulfonamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidases and cholinesterases, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .

Medicine: The compound’s ability to inhibit specific enzymes has led to its investigation as a potential therapeutic agent. Its dual inhibitory action on monoamine oxidases and cholinesterases suggests it could be useful in treating conditions involving these enzymes .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

N-(diphenylmethyl)quinoline-8-sulfonamide exerts its effects primarily through enzyme inhibition. It targets enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase). The compound binds to the active sites of these enzymes, preventing the breakdown of neurotransmitters and thereby enhancing their signaling pathways . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.

Comparison with Similar Compounds

Uniqueness: N-(diphenylmethyl)quinoline-8-sulfonamide is unique due to the presence of the diphenylmethyl group, which enhances its binding affinity to target enzymes and contributes to its distinct biological activity. This structural feature sets it apart from other quinoline-sulfonamides and related compounds.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-benzhydrylquinoline-8-sulfonamide

InChI

InChI=1S/C22H18N2O2S/c25-27(26,20-15-7-13-19-14-8-16-23-22(19)20)24-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,21,24H

InChI Key

ANDKIECPDBRVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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